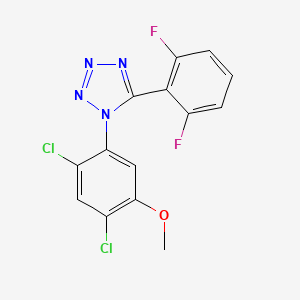

1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole

Description

This compound is a tetraazole derivative characterized by a central 1H-1,2,3,4-tetraazole ring substituted at the 1-position with a 2,4-dichloro-5-methoxyphenyl group and at the 5-position with a 2,6-difluorophenyl group.

Properties

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F2N4O/c1-23-12-6-11(7(15)5-8(12)16)22-14(19-20-21-22)13-9(17)3-2-4-10(13)18/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSOWXFDLBNDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=C(C=CC=C3F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-methoxybenzene and 2,6-difluorobenzene.

Formation of Intermediates: These starting materials undergo various chemical reactions, such as halogenation, nitration, and reduction, to form intermediates.

Cyclization: The key step involves the cyclization of intermediates to form the tetraazole ring. This is usually achieved through the use of azide compounds and suitable catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:

Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

Purification: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon or platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (tetraazole/triazole cores with halogenated aryl substituents) and are compared based on substituent patterns and reported bioactivities:

Key Differentiators

- Methoxy Group Position : The 5-methoxy group in the target compound is meta to the dichloro substituents, which may optimize electronic effects for charge transfer interactions, unlike para-methoxy derivatives in .

- Sulfanyl vs. Aryl Linkages : Sulfanyl-containing analogues (e.g., ) exhibit higher solubility but reduced metabolic stability compared to the target’s direct aryl substitution.

Research Findings and Hypotheses

- Enzyme Inhibition : Compounds with tetraazole cores and halogenated aryl groups (e.g., ) are frequently explored as β-lactamase inhibitors. The target’s dichloro and difluoro substituents may synergistically disrupt bacterial enzyme activity, though direct experimental validation is lacking.

- Antimicrobial Potential: The trifluoromethyl group in and chloro/fluoro motifs in the target compound suggest broad-spectrum activity, but resistance profiles remain unstudied.

- Synthetic Feasibility : The target’s synthesis likely involves Ullmann coupling or nucleophilic aromatic substitution, similar to methods described for , but with challenges in regioselectivity due to multiple halogen atoms.

Biological Activity

1-(2,4-Dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H10Cl2F2N4O

- Molecular Weight : 353.16 g/mol

- IUPAC Name : 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of dichloro and difluoro groups enhances its lipophilicity and potentially increases its binding affinity to target proteins.

Enzyme Inhibition

Studies have shown that the compound inhibits the activity of various kinases and phosphatases, which are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells or modulation of inflammatory responses in autoimmune diseases.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines (e.g., breast and lung cancer). |

| Anti-inflammatory | Reduces cytokine production in animal models of inflammation. |

| Antimicrobial | Exhibits moderate antibacterial activity against Gram-positive bacteria. |

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation and mitochondrial dysfunction .

Anti-inflammatory Effects

Another study demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in a murine model of rheumatoid arthritis. The findings suggest that it may serve as a potential therapeutic agent for managing chronic inflammatory conditions .

Antimicrobial Properties

A preliminary screening revealed that 1-(2,4-Dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a moderate safety profile with an LD50 value exceeding 2000 mg/kg in rodent models. However, further studies are required to fully understand its long-term effects and potential toxicity in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole?

- Methodology :

- Cyclization reactions : Utilize DMSO and KOH for tetrazole ring formation, as demonstrated in analogous tetrazole syntheses (e.g., trichloroethylene with 5-phenyl-1H-tetrazole) .

- Heterocyclic coupling : Employ reflux conditions with glacial acetic acid for coupling aryl groups to the tetrazole core, similar to 1,3,4-thiadiazole syntheses .

- Purification : Column chromatography using ethyl acetate/hexane (1:9) or recrystallization in ethanol for isolating pure products .

Q. How can the purity and structural identity of this compound be validated?

- Analytical techniques :

- 1H/13C NMR : Confirm substituent positions and integration ratios in deuterated solvents (e.g., DMSO-d6).

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., ESI+ mode for [M+H]+ ion).

- X-ray crystallography : Resolve crystal structure using SHELX programs (SHELXS for solution, SHELXL for refinement) .

Q. What solvents are suitable for solubility testing in vitro?

- Guidelines :

- Primary solvent : DMSO (61–100 mg/mL range, extrapolated from structurally related compounds like Relugolix) .

- Aqueous compatibility : Prepare stock solutions in DMSO and dilute in PBS or cell culture media (≤0.1% DMSO final concentration to avoid cytotoxicity).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural analysis?

- Strategies :

- High-resolution data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts .

- Twin refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify packing disorders or hydrogen-bonding inconsistencies.

Q. What experimental designs are optimal for assessing stability under varying storage conditions?

- Protocol :

- Long-term stability : Store lyophilized powder at -20°C (3 years) or 4°C (2 years) based on analogous compounds .

- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products.

- Light sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure.

Q. How to design in vitro bioactivity assays for this tetraazole derivative?

- Models and methods :

- Enzyme inhibition : Screen against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based assays.

- Cellular models : Use receptor-transfected cell lines (e.g., hGNRHR-knock-in mice models adapted for high-throughput screening) .

- Dose-response : Test concentrations from 1 nM–100 µM, with 72-hour exposure to assess IC50/EC50 values.

Q. What computational approaches aid in understanding structure-activity relationships (SAR)?

- Tools :

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., antifungal CYP51 homology models) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of substituents (e.g., electron-withdrawing Cl/F groups).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.